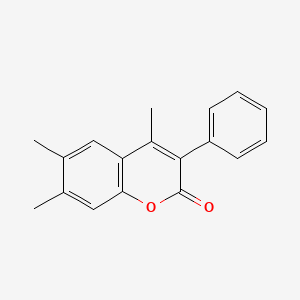
3-Phenyl-4,6,7-trimethylcoumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-4,6,7-trimethylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of benzopyrone derivatives known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The compound this compound is characterized by the presence of a phenyl group at the 3-position and three methyl groups at the 4, 6, and 7 positions of the coumarin core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-4,6,7-trimethylcoumarin typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Pechmann condensation, which involves the reaction of phenol derivatives with β-ketoesters in the presence of acid catalysts. For instance, the reaction of 3-phenylphenol with ethyl acetoacetate in the presence of sulfuric acid can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Pechmann condensation or other synthetic routes that ensure high yield and purity. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also considered in industrial processes to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-4,6,7-trimethylcoumarin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the coumarin ring to dihydrocoumarins or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce new functional groups at specific positions on the coumarin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or sulfuric acid (H₂SO₄).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield coumarin-quinones, while reduction can produce dihydrocoumarins .
Scientific Research Applications
3-Phenyl-4,6,7-trimethylcoumarin has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a fluorescent probe in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of dyes, fragrances, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Phenyl-4,6,7-trimethylcoumarin involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s ability to intercalate with DNA and RNA, as well as its interaction with cellular proteins, contributes to its pharmacological activities .
Comparison with Similar Compounds
3-Phenylcoumarin: Similar structure but lacks the methyl groups at positions 4, 6, and 7.
4-Methylcoumarin: Contains a methyl group at position 4 but lacks the phenyl group at position 3.
6,7-Dimethylcoumarin: Contains methyl groups at positions 6 and 7 but lacks the phenyl group at position 3.
Uniqueness: 3-Phenyl-4,6,7-trimethylcoumarin is unique due to the specific arrangement of its phenyl and methyl groups, which contribute to its distinct chemical and biological properties. This unique structure allows it to interact with molecular targets in ways that similar compounds may not, leading to its specific applications and activities .
Properties
CAS No. |
288399-94-0 |
|---|---|
Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
4,6,7-trimethyl-3-phenylchromen-2-one |
InChI |
InChI=1S/C18H16O2/c1-11-9-15-13(3)17(14-7-5-4-6-8-14)18(19)20-16(15)10-12(11)2/h4-10H,1-3H3 |
InChI Key |
OMFCRQZNQCBIGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=O)C(=C2C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2,6-Dihydroxy-3-(2-methyl-2-propanyl)phenyl]acetamide](/img/structure/B13827151.png)
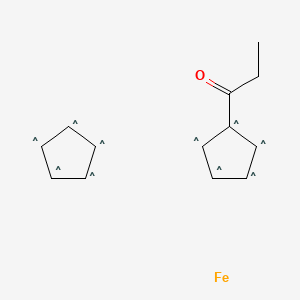
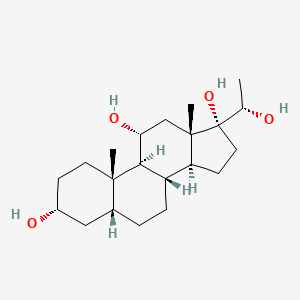



![[(2R)-3-[hydroxy-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethoxy]phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13827174.png)
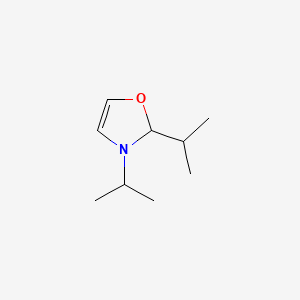
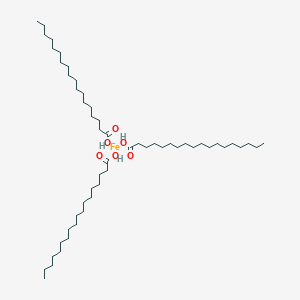
![4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)-5-methylphenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B13827195.png)
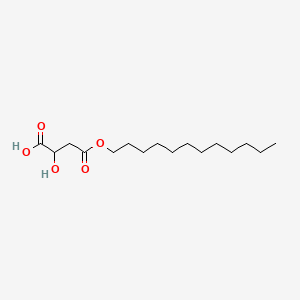
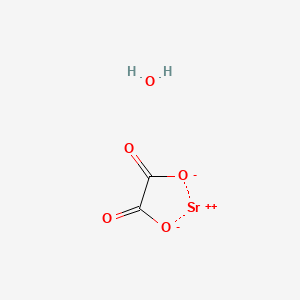
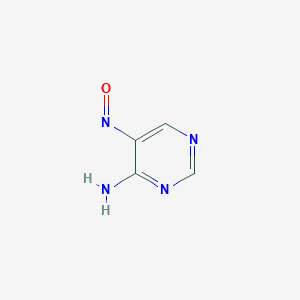
![[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxy-3-tritiocyclohexyl] dihydrogen phosphate](/img/structure/B13827227.png)
